

Application Note: Structural Elucidation of H-Leu-Ile-OH using NMR Spectroscopy

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Compound of Interest

Compound Name: *H-Leu-ile-OH*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the detailed structural elucidation of molecules in solution. [1][2] For peptides like L-Leucyl-L-Isoleucine (**H-Leu-Ile-OH**), NMR provides atomic-level information on primary structure, connectivity, and conformation. [1][3] This application note provides a comprehensive overview and detailed protocols for utilizing a suite of NMR experiments to determine the structure of **H-Leu-Ile-OH**. The methodology encompasses sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and a logical workflow for spectral analysis.

Core Principles of NMR Experiments for Peptide Analysis

The structural analysis of **H-Leu-Ile-OH** relies on a combination of NMR experiments that reveal through-bond and through-space correlations between nuclei.

- 1D ^1H NMR: Provides initial information on the number and chemical environment of protons in the molecule. [4] However, significant signal overlap in peptides necessitates the use of 2D experiments. [5]
- ^1H - ^1H COSY (Correlation Spectroscopy): Identifies protons that are coupled through two or three chemical bonds (J-coupling), such as the H_α and H_β protons within the same amino

acid residue.[5][6]

- ^1H - ^1H TOCSY (Total Correlation Spectroscopy): Extends the correlations seen in COSY to an entire spin system.[1][6] For an amino acid, this experiment can show a correlation from the amide proton (NH) to all other protons within that same residue ($\text{H}\alpha$, $\text{H}\beta$, $\text{H}\gamma$, etc.), which is crucial for identifying the amino acid type.[1][7]
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a carbon atom.[8][9][10] This experiment provides a highly resolved map of all C-H bonds, aiding in the unambiguous assignment of both proton and carbon resonances.[8][11]
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-4 bonds) between protons and carbons.[8][12] This is particularly useful for sequencing, as it can show correlations from an amide proton of one residue to the α -carbon of the preceding residue.[13]
- ^1H - ^1H NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically $< 5 \text{ \AA}$), irrespective of their through-bond connectivity.[14][15] This is the primary method for determining the peptide sequence by observing correlations between protons of adjacent residues (e.g., $\text{H}\alpha$ of residue i to the NH of residue $i+1$) and for obtaining conformational restraints.[5][7]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Meticulous sample preparation is critical for acquiring high-quality NMR data.[7][16]

- **Peptide Purity:** Ensure the **H-Leu-Ile-OH** sample is of high purity ($>95\%$) to avoid signals from contaminants.
- **Concentration:** For a dipeptide, a concentration of 2-5 mM is recommended to achieve a good signal-to-noise ratio in a reasonable time.[17] Calculate the required mass of **H-Leu-Ile-OH** based on the desired concentration and a final sample volume of 500 μL .
- **Solvent Selection:** Dissolve the peptide in 450 μL of H_2O and 50 μL of D_2O (90% H_2O /10% D_2O). The D_2O provides the necessary deuterium signal for the spectrometer's field-

frequency lock.^[18] Using a high percentage of H₂O is essential for observing the exchangeable amide protons.

- **pH Adjustment:** Adjust the pH of the sample to a range of 4.0-7.0.^[18] This range minimizes the exchange rate of amide protons with the water solvent, ensuring they are observable. Use dilute HCl or NaOH to adjust the pH, removing a small aliquot to test the pH to avoid contaminating the bulk sample.
- **Internal Reference:** Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), to a final concentration of ~10 µM for accurate chemical shift referencing (0.0 ppm).^[18]
- **Sample Transfer:** Transfer the final solution into a high-quality, clean 5 mm NMR tube.^[18] ^[19] The final volume should be at least 500 µL, corresponding to a solution height of approximately 5 cm.^[19]
- **Stability Check:** Ensure the sample is stable and does not aggregate over the course of the NMR experiments.^[17]

Protocol 2: NMR Data Acquisition

The following is a typical suite of experiments for peptide structure determination. All experiments should be run under identical temperature and buffer conditions.^[6]

- **1D ¹H Spectrum:**
 - Acquire a standard 1D ¹H spectrum to check sample concentration, purity, and overall signal dispersion.
 - Use a water suppression pulse sequence (e.g., WATERGATE) to attenuate the strong H₂O signal.^[20]
- **2D ¹H-¹H TOCSY:**
 - **Purpose:** To identify the complete spin systems of the Leucine and Isoleucine residues.^[1]
 - **Key Parameter (Mixing Time):** Use a mixing time of approximately 80-100 ms to allow magnetization transfer throughout the entire amino acid side chain.^[6]

- 2D ^1H - ^1H COSY:
 - Purpose: To confirm 2- and 3-bond proton connectivities within each residue.[\[5\]](#)
 - This experiment is often complementary to TOCSY for resolving ambiguities.
- 2D ^1H - ^1H NOESY:
 - Purpose: To identify through-space proximities for sequential assignment and conformational analysis.[\[5\]](#)[\[7\]](#)
 - Key Parameter (Mixing Time): Use a mixing time of around 150 ms for a small peptide.[\[6\]](#)
This allows for the buildup of NOE cross-peaks.
- 2D ^1H - ^{13}C HSQC:
 - Purpose: To obtain ^{13}C chemical shifts for all protonated carbons and to resolve signal overlap from the ^1H spectrum.[\[8\]](#)[\[9\]](#)
 - This is a highly sensitive experiment that provides a unique peak for each C-H bond.[\[11\]](#)
- 2D ^1H - ^{13}C HMBC:
 - Purpose: To identify long-range (2-3 bond) H-C correlations, which are critical for confirming the peptide sequence across the peptide bond (e.g., Leu H α to Ile C=O).[\[8\]](#)[\[12\]](#)
 - Key Parameter (Optimization): The experiment is often optimized for long-range coupling constants of 7-8 Hz.[\[8\]](#)

Data Presentation: Expected NMR Chemical Shifts

The following tables summarize typical ^1H and ^{13}C chemical shifts for Leucine and Isoleucine residues in a peptide, referenced to DSS at 0.0 ppm. Actual values for **H-Leu-Ile-OH** may vary slightly based on solvent, pH, and conformation.

Table 1: Expected ^1H Chemical Shifts (ppm) for **H-Leu-Ile-OH** Residues

Proton	Leucine (Leu)	Isoleucine (Ile)
NH	~8.0 - 8.5	~8.0 - 8.5
H α	~4.2 - 4.4	~4.1 - 4.3
H β	~1.6 - 1.8	~1.8 - 2.0
H γ	~1.6 - 1.7	~1.2 - 1.5 (CH ₂)
H γ'		~1.1 - 1.4 (CH ₂)
H γ_2		~0.9 - 1.0 (CH ₃)
H δ_1	~0.9 - 1.0	
H δ_2	~0.9 - 1.0	
C-term OH		~12.0 - 13.0

Data compiled from BMRB entries and general peptide NMR data.[\[21\]](#)[\[22\]](#)[\[23\]](#)

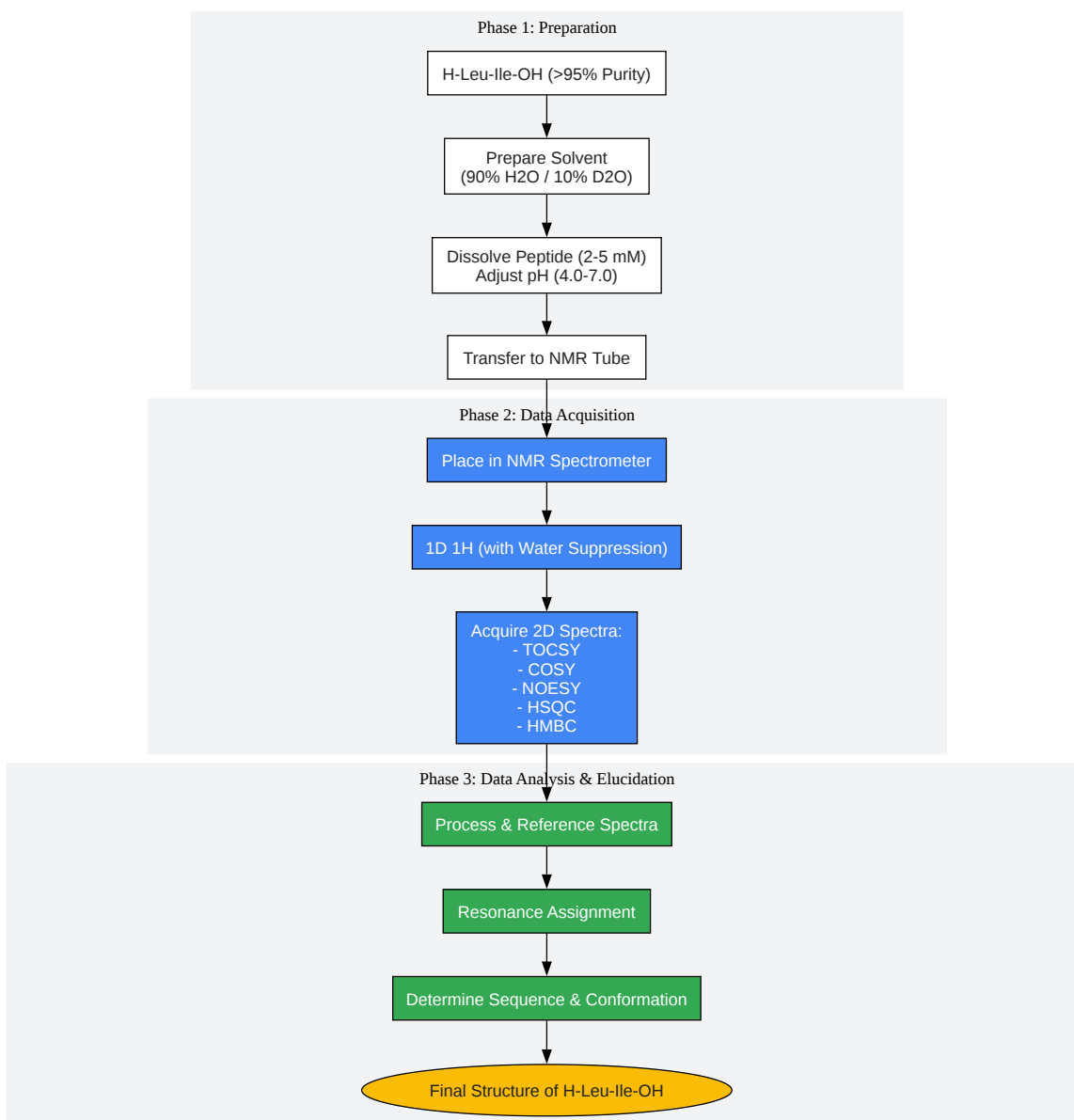
Table 2: Expected ¹³C Chemical Shifts (ppm) for **H-Leu-Ile-OH** Residues

Carbon	Leucine (Leu)	Isoleucine (Ile)
C=O	~174 - 176	~175 - 177
C α	~53 - 56	~60 - 62
C β	~40 - 43	~37 - 39
C γ	~25 - 27	~26 - 28 (CH ₂)
C γ_2		~16 - 18 (CH ₃)
C δ_1	~23 - 25	~11 - 13 (CH ₃)
C δ_2	~21 - 23	

Data compiled from BMRB entries and other sources.[\[21\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

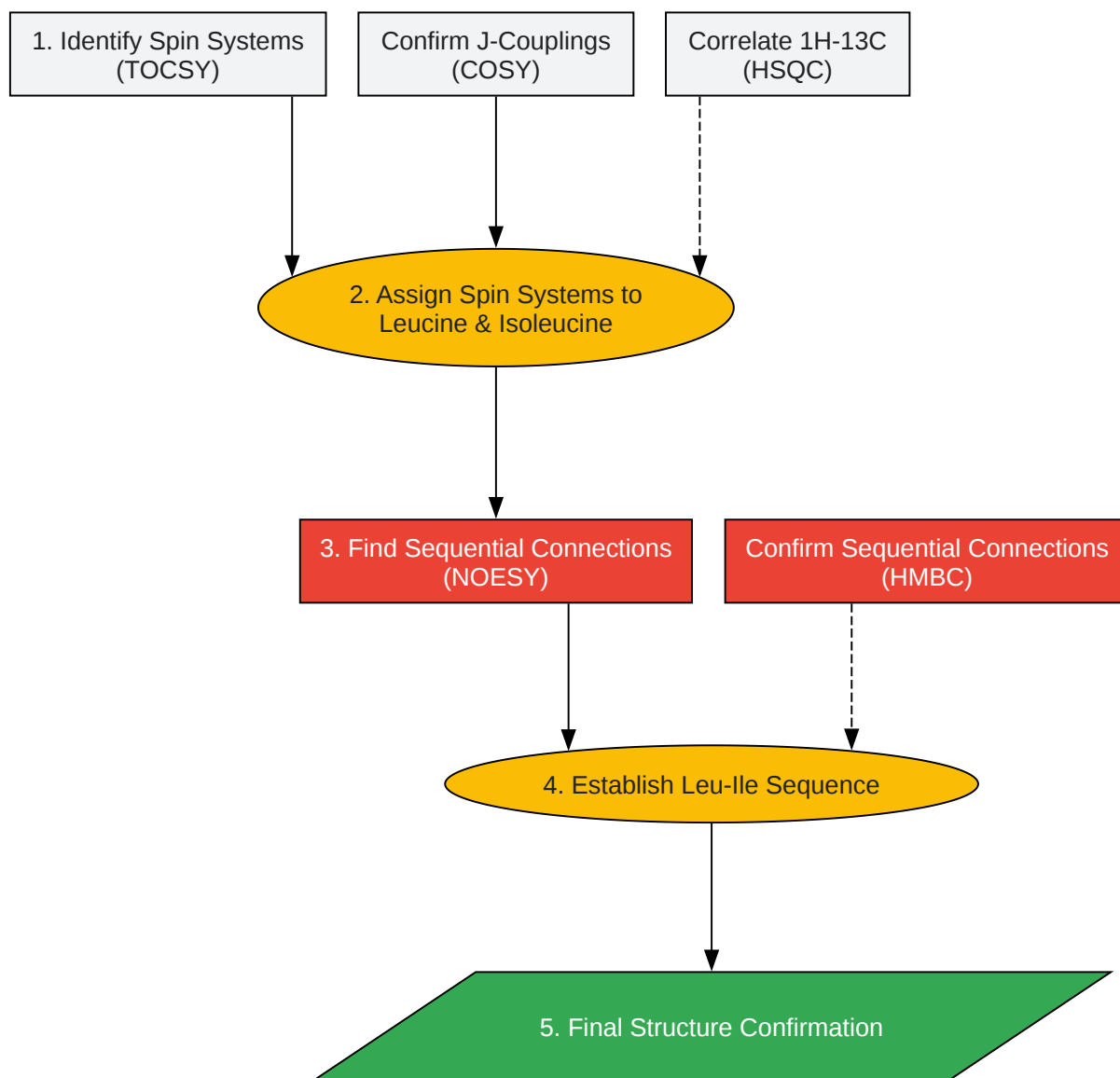
Visualization of Workflows

The following diagrams illustrate the experimental and logical processes for the structural elucidation of **H-Leu-Ile-OH**.



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Caption: Experimental workflow for **H-Leu-Ile-OH** structural elucidation.



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Caption: Logical workflow for NMR spectral assignment of **H-Leu-Ile-OH**.

Protocol for Spectral Analysis and Structural Elucidation

- Identify Amino Acid Spin Systems:
 - In the TOCSY spectrum, start from the well-resolved amide proton (NH) region (~8.0-8.5 ppm).
 - Trace the correlations from each NH peak. A single TOCSY experiment will show cross-peaks between the NH and all other protons ($H\alpha$, $H\beta$, $H\gamma$, $H\delta$) belonging to that same amino acid.[\[1\]](#)[\[7\]](#)
 - Use the characteristic patterns of cross-peaks and chemical shifts to identify one Leucine spin system and one Isoleucine spin system.[\[13\]](#) The COSY spectrum can be used to confirm direct (2-3 bond) couplings.
- Assign Resonances:
 - Use the 1H - ^{13}C HSQC spectrum to assign the ^{13}C chemical shift for each protonated carbon, resolving any overlap present in the 1D 1H spectrum.[\[8\]](#)[\[11\]](#)
 - Compare the observed 1H and ^{13}C chemical shifts to the expected values in Tables 1 and 2 to confirm the Leu and Ile assignments.
- Determine the Peptide Sequence:
 - The key to sequencing is the NOESY spectrum, which shows through-space connections.[\[5\]](#)[\[7\]](#)
 - Look for an inter-residue NOE cross-peak between the alpha-proton ($H\alpha$) of the N-terminal residue (Leucine) and the amide proton (NH) of the C-terminal residue (Isoleucine). This $H\alpha(i) - NH(i+1)$ correlation is the hallmark of a peptide bond.
 - The 1H - ^{13}C HMBC spectrum can be used to confirm this sequence by looking for a correlation between the Leucine $H\alpha$ and the Isoleucine carbonyl carbon ($C=O$).[\[13\]](#)
- Final Structure Confirmation:

- Combine all the information: two identified amino acid spin systems (one Leu, one Ile) and the sequential NOE/HMBC connections confirming the Leu-Ile order.
- This completes the structural elucidation of **H-Leu-Ile-OH**. Further analysis of additional NOEs can provide information about the solution conformation of the dipeptide.[14]

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